1-(2-fluorophenyl)propan-2-one CAS number and properties
1-(2-fluorophenyl)propan-2-one CAS number and properties
An In-depth Technical Guide to 1-(2-fluorophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)propan-2-one, a key chemical intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis, and its significant role in the development of pharmacologically active compounds.
Chemical Identity and Properties
1-(2-Fluorophenyl)propan-2-one, also known as (2-fluorophenyl)acetone, is an aromatic ketone that serves as a versatile precursor in organic synthesis. Its chemical identity and key properties are summarized below.
CAS Number: 2836-82-0[1][2][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-fluorophenyl)propan-2-one[1] |
| Synonyms | (2-Fluorophenyl)acetone, 2-Fluorophenylacetone, o-Fluorophenylacetone, 1-(o-Fluorophenyl)-2-propanone[4] |
| Molecular Formula | C₉H₉FO[1][2] |
| Molecular Weight | 152.17 g/mol [4] |
| InChIKey | BANVZEUCJHUPOI-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)CC1=CC=CC=C1F[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Density | 1.077 g/mL at 25 °C | [5] |
| 1.1 ± 0.1 g/cm³ | [6] | |
| Boiling Point | 47 °C at 0.05 mmHg | [5] |
| 70 °C at 1 mmHg | [6] | |
| Flash Point | 185 °F (85 °C) | [5][6] |
| Refractive Index | n20/D 1.4989 | [5] |
| 1.489 | [6] | |
| Solubility | Soluble in organic solvents (ethanol, ether) | [5] |
| 50 mg/mL in methyl acetate | [7] | |
| Topological Polar Surface Area | 17.1 Ų | [6] |
Synthesis and Experimental Protocols
The synthesis of 1-(2-fluorophenyl)propan-2-one is most commonly achieved through the reduction of a nitropropene precursor. The following protocol is a detailed methodology based on established chemical literature.
Synthesis via Reduction of 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene
This method involves the reduction of the nitroalkene double bond and the nitro group. A common procedure utilizes iron powder in an acidic medium.
Experimental Protocol:
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Materials:
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1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene
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Iron powder
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Iron(III) chloride
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37% Hydrochloric acid
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Deionized water
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Ethyl acetate
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Celite (or another filter aid)
-
Anhydrous magnesium or sodium sulfate
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-
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a suspension of 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene (1.0 eq), iron powder (6.5 eq), and a catalytic amount of iron(III) chloride (0.02 eq) in water.
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Heat the suspension to 80°C with vigorous stirring.
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Slowly add 37% hydrochloric acid (approx. 4 volumes relative to the starting material) over a period of 20-30 minutes. The reaction is exothermic.
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After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Allow the mixture to cool to room temperature.
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Add ethyl acetate to the reaction mixture and filter through a pad of Celite to remove the iron salts.
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Transfer the filtrate to a separatory funnel and separate the organic layer.
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Extract the aqueous layer two more times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude oil is then purified by vacuum distillation to yield 1-(2-fluorophenyl)propan-2-one.[6]
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Role in Drug Development
1-(2-fluorophenyl)propan-2-one is a significant precursor in the synthesis of various pharmaceutical compounds, most notably fluorinated amphetamine derivatives.[7][8] The introduction of a fluorine atom into a drug molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[7]
Precursor to 2-Fluoroamphetamine (2-FA)
The primary application of 1-(2-fluorophenyl)propan-2-one in drug development is as a starting material for the synthesis of 2-fluoroamphetamine (2-FA), a stimulant drug of the amphetamine class.[7] The conversion is typically achieved via reductive amination.
The logical workflow from the precursor to the final active compound is illustrated in the diagram below.
Pharmacological Context of Fluoroamphetamines
Fluorinated amphetamines like 2-FA, 3-FA, and 4-FA act as monoamine releasing agents, with varying selectivity for dopamine, norepinephrine, and serotonin.[9] 3-Fluoroamphetamine, for instance, is a locomotor stimulant that is more selective for dopamine and norepinephrine release over serotonin.[9] These compounds are studied in neuroscience research to understand the function of monoaminergic systems. The specific pharmacology of 2-fluoroamphetamine (the product derived from the title compound) includes anorexiant and analgesic effects, as well as an impact on blood pressure.[7]
Analytical and Spectroscopic Data
Characterization of 1-(2-fluorophenyl)propan-2-one is crucial for confirming its identity and purity after synthesis. Below are the expected spectroscopic characteristics.
Table 3: Spectroscopic Data Interpretation
| Technique | Feature | Expected Wavenumber/Shift |
| Infrared (IR) Spectroscopy | C=O (ketone) stretch | Strong absorption at ~1700-1725 cm⁻¹[10] |
| C-F (aromatic) stretch | ~1270-1100 cm⁻¹ | |
| C-H (aromatic/aliphatic) stretch | ~3100-2850 cm⁻¹ | |
| ¹H NMR Spectroscopy | CH₃ (singlet) | ~2.1-2.3 ppm |
| CH₂ (singlet) | ~3.7-3.9 ppm | |
| Aromatic protons (multiplet) | ~7.0-7.4 ppm | |
| ¹³C NMR Spectroscopy | C=O (ketone) | ~205-208 ppm |
| CH₃ | ~29-31 ppm | |
| CH₂ | ~45-48 ppm | |
| C-F (ipso-carbon) | ~160-164 ppm (doublet, ¹JCF ≈ 245 Hz) | |
| Aromatic carbons | ~115-135 ppm | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z = 152 |
| Common Fragments | m/z = 109 ([M-CH₃CO]⁺), 96, 75 |
Safety and Handling
1-(2-fluorophenyl)propan-2-one is classified as a flammable and irritant substance. Appropriate safety precautions must be taken during its handling and use.
Table 4: Hazard and Safety Information
| Category | Codes/Statements |
| Hazard Symbols | Flammable (F)[5] |
| Risk Codes | R36/37/38: Irritating to eyes, respiratory system and skin.[5] |
| Safety Description | S24/25: Avoid contact with skin and eyes.[5] |
It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.
References
- 1. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]
- 2. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-Fluorophenyl)propan-2-one suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 4. chembk.com [chembk.com]
- 5. US20100179221A1 - Fluorine-substituted amphetamines and amphetamine derivatives and use thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 10. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
